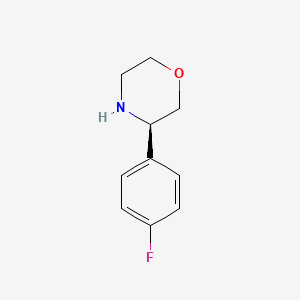

(3R)-3-(4-fluorophenyl)morpholine

Description

BenchChem offers high-quality (3R)-3-(4-fluorophenyl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R)-3-(4-fluorophenyl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H12FNO |

|---|---|

Molecular Weight |

181.21 g/mol |

IUPAC Name |

(3R)-3-(4-fluorophenyl)morpholine |

InChI |

InChI=1S/C10H12FNO/c11-9-3-1-8(2-4-9)10-7-13-6-5-12-10/h1-4,10,12H,5-7H2/t10-/m0/s1 |

InChI Key |

VURZDWDKDQRYTJ-JTQLQIEISA-N |

Isomeric SMILES |

C1COC[C@H](N1)C2=CC=C(C=C2)F |

Canonical SMILES |

C1COCC(N1)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: (2R,3S)-2-((1R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine Hydrochloride (CAS 171482-05-6)

[1][2][3][4][5]

Executive Summary & Chemical Identity

CAS 171482-05-6 is not a simple morpholine derivative but a highly functionalized, chirally complex salt serving as the penultimate intermediate in the synthesis of Aprepitant (Emend®), a potent Neurokinin-1 (NK1) receptor antagonist.[1]

While the user query references "(3R)-3-(4-fluorophenyl)morpholine," the CAS registry number 171482-05-6 specifically maps to the (2R,3S)-...-hydrochloride salt form described below.[1] This distinction is critical for researchers, as the simple morpholine core lacks the ether-linked pharmacophore required for biological activity.

Chemical Profile

| Property | Specification |

| CAS Number | 171482-05-6 |

| IUPAC Name | (2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride |

| Molecular Formula | C₂₀H₁₉ClF₇NO₂ |

| Molecular Weight | 473.81 g/mol |

| Chirality | 3 Stereocenters: Morpholine C2 (R), Morpholine C3 (S), Ether Sidechain C1 (R) |

| Physical State | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, Methanol; slightly soluble in water (pH dependent) |

Structural Analysis & Pharmacophore Mapping

The potency of this intermediate stems from its rigid stereochemical configuration. The (2R,3S) arrangement of the morpholine ring substituents creates a specific 3D architecture that fits the NK1 receptor binding pocket.[1]

-

Fluorophenyl Group (C3-S): Provides pi-stacking interactions within the receptor hydrophobic pocket.[1]

-

Bis-CF3 Benzyl Ether (C2-R): The bulky, electron-withdrawing trifluoromethyl groups enhance lipophilicity and metabolic stability, crucial for blood-brain barrier penetration.[1]

-

Morpholine Nitrogen: In this salt form (HCl), the nitrogen is protonated.[1] In the final drug (Aprepitant), this nitrogen is alkylated with a triazolinone ring.[1]

Synthetic Pathways & Process Chemistry

The synthesis of CAS 171482-05-6 is a classic example of convergent asymmetric synthesis .[1] It generally involves the coupling of a chiral morpholinol with a chiral benzyl alcohol derivative, followed by deprotection.

Core Synthetic Workflow

The industrial route typically follows these stages:

-

Chiral Core Construction: Synthesis of (S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one.

-

Lactol Formation: Reduction of the morpholinone to the hemiaminal (lactol).[1]

-

Stereoselective Glycosylation: Coupling the lactol with (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol.[1]

-

Debenzylation: Removal of the N-benzyl protecting group to yield the free amine, which is then converted to the HCl salt.

Mechanistic Diagram (Graphviz)

The following diagram illustrates the critical "Ether Coupling" and "Deprotection" phases that generate CAS 171482-05-6.[1]

Figure 1: Synthetic flow from the morpholinone precursor to the target hydrochloride salt.[1]

Detailed Protocol: Ether Coupling & Isolation

Note: This protocol synthesizes technical insights from patent literature regarding the specific stereochemical setup.

-

Activation: The (S)-morpholin-2-one is reduced (typically at -78°C using L-Selectride) to the corresponding lactol.[1]

-

Coupling: The lactol is treated with trichloroacetonitrile to form an imidate, or directly coupled with the chiral alcohol using a Lewis Acid (e.g., TMSOTf or BF3[1]·OEt2).

-

Critical Control Point: This reaction is thermodynamically controlled to favor the trans-2,3-disubstituted morpholine (2R,3S) over the cis-isomer.[1]

-

-

Crystallization-Induced Dynamic Resolution (CIDR): In optimized processes, the reaction conditions allow for the equilibration of acetal diastereomers, where the desired (2R,3S) isomer crystallizes out, driving the yield >90%.[1]

-

Salt Formation: The N-benzyl intermediate is hydrogenated (Pd/C, H2, MeOH) to remove the benzyl group.[1] The resulting free base is treated with anhydrous HCl in ether/isopropanol to precipitate CAS 171482-05-6.[1]

Quality Control & Analytical Profiling

Ensuring the enantiomeric purity of CAS 171482-05-6 is paramount, as stereoisomers (e.g., 2S,3R) are considered impurities.[1]

Impurity Profile

| Impurity Type | Origin | Limit (Typical) |

| Enantiomer (2S,3R) | Failure in chiral resolution of starting material | < 0.15% |

| Cis-Diastereomer | Incomplete stereocontrol during ether coupling | < 0.5% |

| Debenzylated Amine | Over-reduction or precursor carryover | < 0.1% |

| Residual Solvents | THF, Toluene (from synthesis) | ICH Guidelines |

Analytical Method (HPLC)[1][2]

-

Column: Chiralcel OD-H or AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).[1]

-

Mobile Phase: n-Hexane : Isopropanol (90:[1]10) with 0.1% Diethylamine.[1]

-

Detection: UV at 210 nm.

-

Rationale: The high fluorine content provides distinct retention characteristics, but chiral stationary phases are required to separate the (2R,3S) target from the (2S,3R) enantiomer.[1]

Handling, Stability & Safety (EHS)

Stability

-

Hygroscopicity: The HCl salt is moderately hygroscopic. It must be stored in tightly sealed containers under an inert atmosphere (Nitrogen/Argon).[1]

-

Thermal Stability: Stable up to melting point (~200°C+), but thermal decomposition releases toxic Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx) .[1]

Safety Protocols

-

GHS Classification: Warning.

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

-

PPE: Nitrile gloves, safety goggles, and a NIOSH-approved respirator (N95 or P100) are mandatory due to the potential for fluorinated dust inhalation.[1]

-

First Aid: In case of skin contact, wash immediately with soap and water. If inhaled, move to fresh air; the fluorine content makes respiratory irritation a primary concern.

References

-

Merck & Co., Inc. (2003).[1] Process for the preparation of morpholine derivatives and intermediates thereof. U.S. Patent 6,600,040. Link

-

CymitQuimica. (2024).[1] Product Data Sheet: (2R,3S)-2-{(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholine hydrochloride. Link

-

ChemicalBook. (2025).[1][2] CAS 171482-05-6 Technical Properties and Suppliers. Link

-

Hale, J. J., et al. (1998).[1] Structural optimization of 2-phenyl-3-(3,5-bis(trifluoromethyl)benzyloxy)-morpholines as NK1 receptor antagonists. Journal of Medicinal Chemistry, 41(24), 4607-4614.[1] Link[1]

-

Brands, K. M., et al. (2003).[1] Efficient Synthesis of NK1 Receptor Antagonist Aprepitant using a Crystallization-Induced Diastereoselective Transformation. Journal of the American Chemical Society, 125(8), 2129–2135.[1] Link[1]

An In-depth Technical Guide to (3R)-3-(4-fluorophenyl)morpholine: A Key Pharmaceutical Intermediate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

(3R)-3-(4-fluorophenyl)morpholine is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its structural motif is a core component in a number of biologically active molecules, most notably as a key intermediate in the synthesis of the neurokinin-1 (NK1) receptor antagonist, Aprepitant. This guide provides a comprehensive overview of the chemical structure, stereochemistry, and physicochemical properties of (3R)-3-(4-fluorophenyl)morpholine. Furthermore, it details established synthetic routes with a focus on stereoselective methodologies, outlines its critical role in drug discovery, and provides essential safety and handling information. This document is intended to serve as a technical resource for researchers and professionals engaged in the synthesis and application of this important pharmaceutical building block.

Chemical Structure and Stereochemistry

(3R)-3-(4-fluorophenyl)morpholine is a derivative of morpholine, a six-membered heterocyclic compound containing both an amine and an ether functional group. In this specific derivative, a 4-fluorophenyl group is attached to the carbon atom at the 3-position of the morpholine ring. The designation "(3R)" specifies the absolute stereochemistry at this chiral center, indicating that the 4-fluorophenyl substituent is oriented in the R configuration according to the Cahn-Ingold-Prelog priority rules.

The morpholine ring typically adopts a chair conformation to minimize steric strain. The substituents on the ring can exist in either axial or equatorial positions. The conformational preference of the 4-fluorophenyl group at the C-3 position is a critical factor influencing the molecule's overall shape and its interactions with biological targets.

Nomenclature and Identification:

| Identifier | Value |

| IUPAC Name | (3R)-3-(4-fluorophenyl)morpholine |

| Molecular Formula | C₁₀H₁₂FNO |

| Molecular Weight | 181.21 g/mol |

| CAS Number | Information not readily available for the free base; Hydrochloride salt: 1391379-60-4 (for the 3-fluorophenyl isomer) is indicative of related structures. |

| Canonical SMILES | C1COCC(N1)C2=CC=C(C=C2)F |

| InChI Key | VURZDWDKDQRYTJ-UHFFFAOYSA-N |

digraph "chemical_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Atom nodes N1 [label="N", pos="0,0.866!"]; H_N1 [label="H", pos="-0.5,1.299!"]; C2 [label="C", pos="0.75,0.433!"]; H_C2_1 [label="H", pos="1.25,0.866!"]; H_C2_2 [label="H", pos="0.75,-0.167!"]; C3 [label="C", pos="1.5,1.299!"]; H_C3 [label="H", pos="1.5,1.899!"]; C_aryl [label="", shape=none, pos="2.5,0.866!"]; C4 [label="O", pos="0.75,2.165!"]; C5 [label="C", pos="0,2.598!"]; H_C5_1 [label="H", pos="0.5,3.031!"]; H_C5_2 [label="H", pos="-0.5,3.031!"]; C6 [label="C", pos="-0.75,2.165!"]; H_C6_1 [label="H", pos="-1.25,2.598!"]; H_C6_2 [label="H", pos="-0.75,1.565!"];

// Aryl ring C_aryl1 [label="C", pos="2.5,0.866!"]; C_aryl2 [label="C", pos="3.25,1.299!"]; H_aryl2 [label="H", pos="3.25,1.899!"]; C_aryl3 [label="C", pos="4,0.866!"]; H_aryl3 [label="H", pos="4.5,1.299!"]; C_aryl4 [label="C", pos="4,-0!"]; F [label="F", pos="4.75,-0.433!"]; C_aryl5 [label="C", pos="3.25,-0.433!"]; H_aryl5 [label="H", pos="3.25,-1.033!"]; C_aryl6 [label="C", pos="2.5,-0!"]; H_aryl6 [label="H", pos="2,-0.433!"];

// Bonds N1 -- H_N1; N1 -- C2; C2 -- H_C2_1; C2 -- H_C2_2; C2 -- C3; C3 -- H_C3; C3 -- C_aryl1; C3 -- C4; C4 -- C5; C5 -- H_C5_1; C5 -- H_C5_2; C5 -- C6; C6 -- H_C6_1; C6 -- H_C6_2; C6 -- N1;

// Aryl bonds C_aryl1 -- C_aryl2; C_aryl2 -- H_aryl2; C_aryl2 -- C_aryl3; C_aryl3 -- H_aryl3; C_aryl3 -- C_aryl4; C_aryl4 -- F; C_aryl4 -- C_aryl5; C_aryl5 -- H_aryl5; C_aryl5 -- C_aryl6; C_aryl6 -- H_aryl6; C_aryl6 -- C_aryl1;

// Stereochemistry label stereo [label="(3R)", pos="1.8,1.599!", fontcolor="#EA4335", fontsize=14]; }

Caption: Chemical structure of (3R)-3-(4-fluorophenyl)morpholine.

Physicochemical and Spectroscopic Properties

Detailed experimental data for the free base of (3R)-3-(4-fluorophenyl)morpholine is not extensively published. However, based on the properties of morpholine and related 3-aryl-morpholine derivatives, the following characteristics can be anticipated. The hydrochloride salt is typically a solid with increased water solubility.

Predicted Physicochemical Properties:

| Property | Predicted Value/Information | Rationale/Reference |

| Physical State | Likely a solid or high-boiling oil at room temperature. | Similar 3-aryl morpholines are often solids.[1][2] |

| Boiling Point | > 200 °C | High molecular weight and polar functional groups suggest a high boiling point. |

| Melting Point | Not available. The related (S)-3-(4-Fluorophenyl)morpholine hydrochloride is a solid.[3] | The presence of the aromatic ring and the potential for hydrogen bonding would lead to a defined melting point. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and dichloromethane. | The morpholine ring provides some polarity, while the fluorophenyl group increases lipophilicity. |

| pKa | Expected to be around 8-9 for the morpholine nitrogen. | The electron-withdrawing effect of the aryl group may slightly decrease the basicity compared to unsubstituted morpholine. |

Spectroscopic Characterization:

Spectroscopic techniques are essential for the identification and characterization of (3R)-3-(4-fluorophenyl)morpholine.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the morpholine ring protons, which often appear as complex multiplets due to their diastereotopic nature in a chair conformation, and signals for the aromatic protons of the 4-fluorophenyl group. The protons on the morpholine ring typically resonate between 2.5 and 4.5 ppm.[4][5] The aromatic protons will appear in the range of 7.0-7.5 ppm, showing splitting patterns consistent with a 1,4-disubstituted benzene ring.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the four distinct carbon atoms of the morpholine ring and the carbons of the 4-fluorophenyl group. The carbons of the morpholine ring are expected in the range of 45-75 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. Key expected frequencies include N-H stretching (around 3300-3400 cm⁻¹), C-H stretching of the aliphatic and aromatic groups (around 2800-3100 cm⁻¹), C-O-C stretching of the ether linkage (around 1100-1120 cm⁻¹), and C-F stretching (around 1200-1250 cm⁻¹).[6][7]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 181.09).[8] Fragmentation patterns would likely involve cleavage of the morpholine ring and the loss of the fluorophenyl group.

Synthesis Methodologies

The stereoselective synthesis of (3R)-3-(4-fluorophenyl)morpholine is a key challenge and a topic of significant research, primarily driven by its use in the synthesis of Aprepitant. Several strategies have been developed to achieve high enantiomeric purity.

Caption: A generalized synthetic workflow for (3R)-3-(4-fluorophenyl)morpholine.

3.1. Synthesis from Chiral Amino Alcohols

A common and effective approach involves starting with a commercially available or readily synthesized chiral amino alcohol, such as (S)-2-amino-1-(4-fluorophenyl)ethanol. This strategy leverages the existing stereocenter to build the morpholine ring with the desired configuration.

Experimental Protocol:

-

N-Alkylation: The chiral amino alcohol is reacted with a suitable 2-carbon electrophile, such as 2-bromoethanol or ethylene oxide, to introduce the second arm of the morpholine ring. The amine functionality is often protected beforehand to ensure selective O-alkylation.

-

Deprotection and Cyclization: Following N-alkylation, the protecting group is removed, and the resulting intermediate is subjected to base-mediated intramolecular cyclization to form the morpholine ring. The choice of base and solvent is critical to optimize the yield and prevent side reactions.

-

Purification: The final product is purified using techniques such as column chromatography or crystallization of a suitable salt (e.g., hydrochloride).

3.2. Resolution of Racemic Mixtures

Another strategy involves the synthesis of a racemic mixture of 3-(4-fluorophenyl)morpholine followed by resolution to isolate the desired (3R)-enantiomer.

Experimental Protocol:

-

Synthesis of Racemic 3-(4-fluorophenyl)morpholine: This can be achieved through various methods, such as the reaction of 4-fluorostyrene oxide with ethanolamine.

-

Diastereomeric Salt Formation: The racemic mixture is treated with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid derivatives), to form diastereomeric salts.

-

Fractional Crystallization: The diastereomeric salts are separated based on their different solubilities through fractional crystallization.

-

Liberation of the Free Base: The desired diastereomeric salt is treated with a base to liberate the enantiomerically pure (3R)-3-(4-fluorophenyl)morpholine.

3.3. Asymmetric Synthesis

More advanced methods focus on asymmetric synthesis, where the chiral center is introduced during the reaction sequence using a chiral catalyst or auxiliary. Asymmetric hydrogenation of a dehydromorpholine precursor is a notable example of this approach.[9]

3.4. Reduction of Chiral Morpholin-2-one

A particularly relevant synthetic route involves the reduction of an enantiomerically pure morpholin-2-one precursor. (S)-3-(4-fluorophenyl)morpholin-2-one can be synthesized through various methods, including resolution of the corresponding racemic mixture.[10]

Experimental Protocol:

-

Synthesis of (S)-3-(4-fluorophenyl)morpholin-2-one: Prepare and resolve racemic 3-(4-fluorophenyl)morpholin-2-one to obtain the pure (S)-enantiomer.

-

Reduction: The chiral lactam is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane (BH₃), in an appropriate solvent like tetrahydrofuran (THF).

-

Work-up and Purification: The reaction is carefully quenched, and the product is extracted and purified to yield (3R)-3-(4-fluorophenyl)morpholine. The stereochemistry at the C3 position is retained during the reduction.

Applications in Drug Discovery and Development

The primary application of (3R)-3-(4-fluorophenyl)morpholine is as a crucial building block in the synthesis of more complex pharmaceutical agents. The morpholine scaffold is prevalent in many bioactive compounds due to its favorable physicochemical properties, including improved aqueous solubility and metabolic stability.

4.1. Key Intermediate for Aprepitant

(3R)-3-(4-fluorophenyl)morpholine is a key intermediate in the multi-step synthesis of Aprepitant, a selective neurokinin-1 (NK1) receptor antagonist.[11] Aprepitant is used for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV). The specific stereochemistry of the 3-(4-fluorophenyl)morpholine moiety is essential for the high affinity and selectivity of Aprepitant for the NK1 receptor.

Caption: Simplified schematic of the synthetic relationship.

4.2. Scaffold for Novel Therapeutics

The 3-aryl-morpholine scaffold is a privileged structure in medicinal chemistry. The introduction of a 4-fluorophenyl group at the 3-position can modulate the pharmacokinetic and pharmacodynamic properties of a molecule. The fluorine atom can enhance metabolic stability by blocking potential sites of oxidation and can also participate in favorable interactions with biological targets. Researchers are exploring derivatives of 3-(4-fluorophenyl)morpholine for the development of new therapeutics targeting various diseases.[12]

Safety and Handling

General Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

-

In case of Contact:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.

-

Skin: Wash off with soap and plenty of water. Remove contaminated clothing.

-

Ingestion: If swallowed, rinse mouth with water and seek immediate medical attention. Do not induce vomiting.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

(3R)-3-(4-fluorophenyl)morpholine is a valuable chiral building block with a significant role in the pharmaceutical industry, particularly as a key intermediate for the synthesis of Aprepitant. Its stereospecific synthesis is a critical aspect of its utility. This technical guide has provided a comprehensive overview of its chemical structure, properties, synthesis, and applications, serving as a valuable resource for scientists and researchers in the field of drug discovery and development. Further research into the biological activities of novel derivatives based on this scaffold holds promise for the development of new therapeutic agents.

References

-

ResearchGate. (n.d.). The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. [Image]. Retrieved from [Link]

-

Scribd. (n.d.). Synthesis of Enantiopure 3-Substituted Morpholines. Retrieved from [Link]

-

ResearchGate. (n.d.). Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

- Acta Chimica Academiae Scientiarum Hungaricae. (1973).

-

ResearchGate. (n.d.). Observed IR spectrum of neutral morpholine and the calculated spectrum based on the optimized structure shown (ωB97X-D/cc-pVTZ). [Image]. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-(4-fluorophenyl)morpholine (C10H12FNO). Retrieved from [Link]

- ACS Publications. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. The Journal of Physical Chemistry Letters.

- DigitalCommons@TMC. (2024).

-

Royal Society of Chemistry. (n.d.). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluoro-4-morpholinoaniline. Retrieved from [Link]

- ResearchGate. (2015). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine.

-

Chemistry Stack Exchange. (2016). Multiplet shape in proton NMR of morpholines. Retrieved from [Link]

- E3S Web of Conferences. (2024).

-

Pharmaffiliates. (n.d.). (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine hydrochloride. Retrieved from [Link]

-

ResearchGate. (2019). Recent progress in the synthesis of morpholines. Retrieved from [Link]

-

Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.).

-

DrugBank. (n.d.). (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine HCl. Retrieved from [Link]

- Jasperse, K. (n.d.). Short Summary of 1H-NMR Interpretation.

- Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo.

- Google Patents. (n.d.). CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine.

-

PubChem. (n.d.). 3-Phenylmorpholine. Retrieved from [Link]

- PubChem. (n.d.). (2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl)ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/10116311

- Google Patents. (n.d.). US6051717A - Convergent process for the preparation of a morpholine compound.

- ResearchGate. (2023).

-

ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.). Synthesis of the new analogs of morpholine and their antiplasmodial evaluation against the human malaria parasite Plasmodium fal. Plasmodium fal*.

Sources

- 1. (R)-3-Phenylmorpholine | 74572-03-5 [sigmaaldrich.com]

- 2. 3-Phenylmorpholine | C10H13NO | CID 3613837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (S)-3-(4-Fluorophenyl)morpholine hydrochloride | 1391469-10-5 [sigmaaldrich.com]

- 4. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. PubChemLite - 3-(4-fluorophenyl)morpholine (C10H12FNO) [pubchemlite.lcsb.uni.lu]

- 9. Morpholine(110-91-8) IR Spectrum [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine hydrochloride | 171482-05-6 [chemicalbook.com]

- 12. e3s-conferences.org [e3s-conferences.org]

Comprehensive Safety and Handling Guide for (3R)-3-(4-fluorophenyl)morpholine hydrochloride: A Critical Intermediate in Neurokinin-1 Receptor Antagonist Synthesis

Introduction & Chemical Identity

The compound (3R)-3-(4-fluorophenyl)morpholine hydrochloride (CAS: 1363408-43-8)[1] is a highly specialized chiral building block utilized extensively in modern pharmaceutical synthesis. As a Senior Application Scientist, it is critical to understand not just the structural properties of this compound, but the causality behind its design and its subsequent behavioral profile in a laboratory setting.

This intermediate is primarily utilized in the synthesis of neurokinin-1 (NK1) receptor antagonists, most notably [2]. The morpholine ring provides essential basicity and aqueous solubility, while the para-fluoro substituent on the phenyl ring serves a dual mechanistic purpose: it blocks oxidative metabolism at the para position (a common pharmacokinetic liability) and increases the overall lipophilicity of the molecule to enhance blood-brain barrier (BBB) penetrance[3]. However, these exact structural features also dictate its toxicological profile and demand stringent safety protocols.

Physicochemical Properties & Analytical Characterization

Understanding the physicochemical baseline of the compound is the first step in risk mitigation. The hydrochloride salt formulation improves solid-state stability compared to the free base, but it renders the powder highly hygroscopic.

Table 1: Physicochemical and GHS Safety Data

| Parameter | Specification / Data |

| Chemical Name | (3R)-3-(4-fluorophenyl)morpholine hydrochloride |

| CAS Number | 1363408-43-8 |

| Molecular Formula | C10H13ClFNO |

| Molecular Weight | 217.67 g/mol |

| Appearance | White to off-white crystalline solid |

| GHS Classification | Acute Tox. 4 (Oral); Skin Irrit. 2; Eye Irrit. 2A; STOT SE 3 |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

| Storage Conditions | 2-8°C, desiccated, under inert atmosphere |

Toxicological Profile & Hazard Identification

The hazards associated with (3R)-3-(4-fluorophenyl)morpholine hydrochloride are a direct consequence of its molecular architecture.

-

Respiratory and Dermal Irritation (H315, H335): The secondary amine of the morpholine ring (even when protected as an HCl salt) can dissociate upon contact with the moisture in mucous membranes or sweat. This localized dissolution creates a highly concentrated, acidic microenvironment that causes immediate tissue irritation.

-

Systemic Penetration: The lipophilic fluorophenyl moiety enhances the molecule's ability to penetrate the stratum corneum, especially if the compound is accidentally dissolved in organic solvents commonly used in synthesis (e.g., dichloromethane or DMF).

Accidental Exposure and Spill Response Pathway for (3R)-3-(4-fluorophenyl)morpholine HCl.

Standard Operating Procedures (SOP) for Safe Handling

To mitigate the risks outlined above, handling must follow a strict, mechanistically grounded SOP.

Step 1: Engineering Controls & Containment

-

Action: Handle exclusively within a Class II Type A2 Biological Safety Cabinet or a certified chemical fume hood with a face velocity of 80-100 fpm.

-

Causality: The fine crystalline nature of the HCl salt makes it prone to aerosolization. Local exhaust ventilation (LEV) is mandatory to prevent the inhalation of lipophilic irritants (H335 hazard) from depositing in the upper respiratory tract.

Step 2: PPE Selection

-

Action: Wear double nitrile gloves, a Tyvek lab coat, and tightly sealed safety goggles.

-

Causality: Nitrile provides a robust chemical barrier against the fluorophenyl moiety. Safety goggles are non-negotiable because the secondary amine is a severe ocular irritant (H319) that can cause corneal damage upon contact with ocular fluid.

Step 3: Spill Response Protocol

-

Action: If a spill occurs, do NOT sweep . Cover the spill with wet absorbent pads or use a HEPA-filtered vacuum.

-

Causality: Sweeping aerosolizes the active intermediate. Water neutralizes the dust hazard by dissolving the HCl salt into a contained liquid phase, which can then be safely transferred to a hazardous waste container.

Experimental Workflow: Quality Control & Purity Verification

Because this compound is a chiral intermediate, enantiomeric purity is paramount. The presence of the (3S) enantiomer will lead to an inactive diastereomer in the final API, resulting in catastrophic batch failure. The following Chiral HPLC protocol is designed as a self-validating system ; the validity of the sample data is entirely contingent upon the internal controls passing their predefined criteria.

Self-Validating Chiral HPLC Protocol

-

Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

-

Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v).

-

Causality: Diethylamine (DEA) is critical. It suppresses the ionization of the morpholine secondary amine (pKa ~8.3), preventing secondary interactions with the silica support that would otherwise cause severe peak tailing and ruin resolution.

-

-

Flow Rate: 1.0 mL/min | Detection: UV at 210 nm | Temperature: 25°C.

Step-by-Step Execution:

-

Blank Injection: Inject the diluent (Hexane/IPA) to confirm a stable baseline and validate the absence of column carryover.

-

System Suitability Test (SST) Injection: Inject a resolution standard containing equal parts (3R) and (3S)-3-(4-fluorophenyl)morpholine.

-

Self-Validation Check: The system is only validated if the resolution (

) between the two enantiomeric peaks is > 2.0. If

-

-

Sample Analysis: Inject the batch sample prepared at 1.0 mg/mL.

-

Acceptance Criteria: The batch passes only if the (3R) peak area is ≥ 99.0% and the (3S) peak is ≤ 1.0%.

-

-

Bracketing Standard: Re-inject the SST standard at the end of the sequence.

-

Self-Validation Check:

must remain > 2.0, proving the chromatographic system did not drift or degrade during the run.

-

References

-

Title: (R)-3-(4-Fluorophenyl)morpholine hydrochloride, 97% Purity | Source: Calpaclab | URL: [Link]

-

Title: Aprepitant | C23H21F7N4O3 | CID 135413536 | Source: PubChem | URL: [Link]

Sources

Stereochemical Imperatives in NK1 Receptor Antagonists: A Technical Guide to (3S) vs. (3R)-3-(4-fluorophenyl)morpholine

Executive Summary

The development of neurokinin-1 (NK1) receptor antagonists, notably the blockbuster drug Aprepitant and its prodrug Fosaprepitant, represents a triumph of asymmetric synthesis. At the core of this pharmacological efficacy lies a critical chiral building block: 3-(4-fluorophenyl)morpholine . This technical whitepaper elucidates the profound differences between its (3S) and (3R) enantiomers, detailing the structural causality behind their divergent biological activities, and providing field-validated protocols for their stereoselective resolution.

The Stereochemical Imperative

Chirality in drug design is not merely a structural feature; it is the primary determinant of receptor-ligand recognition. In the case of Aprepitant, an antiemetic prescribed for chemotherapy-induced nausea and vomiting (CINV), the active pharmaceutical ingredient (API) strictly requires the (3S) configuration at the morpholine ring [1]. The (3R) enantiomer is functionally inactive and is classified as a critical diastereomeric impurity that must be rigorously purged during synthesis [2].

Structural and Conformational Divergence

The morpholine ring serves as a conformationally flexible scaffold. However, the introduction of the 4-fluorophenyl group at the C3 position locks the ring into specific chair conformations depending on the stereocenter:

-

(3S)-3-(4-fluorophenyl)morpholine: The (3S) configuration allows the bulky 4-fluorophenyl group to adopt a favorable pseudo-equatorial position when complexed within the final API structure. This orientation minimizes 1,3-diaxial interactions, conferring thermodynamic stability to the final drug molecule.

-

(3R)-3-(4-fluorophenyl)morpholine: Conversely, the (3R) configuration forces the 4-fluorophenyl substituent into a sterically hindered axial orientation relative to the adjacent substituents (such as the bis-trifluoromethylphenyl group in Aprepitant). This creates severe intramolecular steric strain.

Pharmacological Causality: NK1 Receptor Binding

The biological disparity between the (3S) and (3R) isomers is rooted in the architecture of the human NK1 receptor. The receptor's binding pocket is highly stereospecific, evolutionarily designed to accommodate the endogenous peptide Substance P.

When Aprepitant (derived from the 3S isomer) enters the pocket, the equatorially aligned 4-fluorophenyl group perfectly occupies a deep hydrophobic sub-pocket lined by specific phenylalanine and tryptophan residues. This lock-and-key fit competitively blocks Substance P from binding, thereby halting the Gq-protein coupled signal transduction that triggers the emetic response [3].

If the (3R) isomer were introduced, the axially projecting 4-fluorophenyl group would clash with the receptor's transmembrane helices, completely abolishing binding affinity.

Fig 1: NK1 Receptor Signaling Pathway and Stereoselective Antagonism by (3S)-Isomer.

Synthetic Workflows: Chiral Resolution

Because standard synthetic routes often yield a racemic mixture of 3-(4-fluorophenyl)morpholine, rigorous chiral resolution is required. The industry standard utilizes crystallization-induced diastereomeric transformations using chiral acids [1].

Self-Validating Protocol: Diastereomeric Resolution via D-DTTA

Objective: Isolate the (3S)-enantiomer from a racemic mixture using Di-p-toluoyl-D-tartaric acid (D-DTTA). Causality Check: D-DTTA is selected because its rigid chiral backbone forms a highly insoluble diastereomeric salt specifically with the (3S)-conformer, driving the equilibrium toward precipitation, while the (3R)-salt remains highly soluble.

Step-by-Step Methodology:

-

Dissolution: Suspend 1.0 equivalent of racemic 3-(4-fluorophenyl)morpholine in a 4:1 mixture of Methanol and Isopropanol. Causality: This specific solvent ratio provides optimal solubility for the free base while minimizing the solubility of the target (3S)-salt.

-

Acid Addition: Slowly charge 1.05 equivalents of D-DTTA to the reactor at 25°C under continuous agitation.

-

Thermal Cycling: Heat the reactor to reflux (approx. 65°C) until a clear solution is achieved. This ensures the complete dissolution of metastable aggregates and allows for uniform salt formation.

-

Controlled Crystallization: Cool the reactor at a linear, controlled rate of 0.5°C/min down to 5°C. Causality: Slow cooling prevents the kinetic trapping and co-precipitation of the (3R)-salt, ensuring a high enantiomeric excess (ee > 99%).

-

Isolation: Filter the resulting slurry. Wash the filter cake with cold Isopropanol (0°C) to displace any residual (3R)-enriched mother liquor.

-

Free-Basing: Resuspend the wet cake in Dichloromethane (DCM) and add 1M aqueous NaHCO₃ until the aqueous phase reaches pH 8.5. Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield enantiopure (3S)-3-(4-fluorophenyl)morpholine.

Fig 2: Chiral Resolution Workflow for (3S)-3-(4-fluorophenyl)morpholine via D-DTTA.

Quantitative Comparative Analysis

To ensure rigorous quality control during API manufacturing, the properties of the two enantiomers must be strictly differentiated. The (3R) isomer is often synthesized independently to serve as an analytical reference standard for HPLC impurity profiling [4].

| Parameter | (3S)-3-(4-fluorophenyl)morpholine | (3R)-3-(4-fluorophenyl)morpholine |

| Role in Pharmaceutical Synthesis | Key building block for Aprepitant / Fosaprepitant | Undesired diastereomeric impurity |

| NK1 Receptor Affinity (as API) | High (IC50 < 0.1 nM) | Negligible / Inactive |

| Spatial Orientation in API | Equatorial alignment of 4-fluorophenyl group | Axial steric clash in receptor pocket |

| Salt Formation with D-DTTA | Forms highly insoluble precipitate | Remains highly soluble in mother liquor |

| Downstream Application | Anti-emetic drug development | Analytical reference standard for QC |

Conclusion

The distinction between (3R) and (3S)-3-(4-fluorophenyl)morpholine is a textbook example of how a single stereocenter dictates the success or failure of a pharmaceutical compound. By leveraging precise chiral resolution techniques, process chemists can isolate the active (3S) enantiomer, ensuring the downstream synthesis of Aprepitant yields a highly potent, stereospecific NK1 receptor antagonist.

References

Sources

- 1. WO2012146692A1 - Novel intermediates for the preparation of highly pure aprepitant or fosaprepitant - Google Patents [patents.google.com]

- 2. US8133994B2 - Preparation of aprepitant - Google Patents [patents.google.com]

- 3. US5691336A - Morpholine compounds are prodrugs useful as tachykinin receptor antagonists - Google Patents [patents.google.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

In-Depth Technical Guide: The (3R)-3-(4-fluorophenyl)morpholine Intermediate in Aprepitant Synthesis

Executive Summary

Aprepitant (marketed as Emend®) is a highly selective, orally active neurokinin-1 (NK1) receptor antagonist used primarily for the prevention of chemotherapy-induced nausea and vomiting (CINV). The molecular architecture of Aprepitant is anchored by a uniquely substituted morpholine core, specifically possessing a cis-vicinal (2R, 3S) stereochemistry.

Synthesizing this contiguous stereocenter presents a formidable challenge in asymmetric organic synthesis. Counterintuitively, one of the most elegant and scalable commercial routes does not attempt to build the (3S) stereocenter directly. Instead, it deliberately constructs the (3R)-3-(4-fluorophenyl)morpholine precursor. Through a masterclass in thermodynamic control, this (3R) intermediate is subjected to a Lewis acid-catalyzed trans-acetalization that triggers a stereoinversion at the C3 position, collapsing the system into the desired (2R, 3S) thermodynamic sink[1].

This whitepaper dissects the causality, mechanistic rationale, and self-validating experimental protocols behind this critical stereoinversion pathway.

Mechanistic Grounding: The NK1 Receptor and the Morpholine Pharmacophore

The pharmacological efficacy of Aprepitant is strictly dependent on its spatial conformation. The (2R, 3S)-morpholine ring acts as a rigid scaffold that optimally positions the 3,5-bis(trifluoromethyl)phenyl ether and the 4-fluorophenyl group to bind within the deep hydrophobic pocket of the G-protein coupled NK1 receptor.

If the stereochemistry at C3 is inverted to (3R) in the final drug molecule, the spatial vector of the 4-fluorophenyl group clashes with the receptor's transmembrane helices, resulting in a catastrophic loss of binding affinity. Therefore, the (3R) configuration is strictly an intermediate—a synthetic stepping stone that must be inverted to achieve target efficacy.

Simplified NK1 receptor signaling pathway illustrating the antagonistic mechanism of Aprepitant.

The Stereochemical Strategy: Why Start with the (3R) Intermediate?

The decision to synthesize the (3R) intermediate only to invert it later is driven by the principles of Crystallization-Induced Dynamic Resolution (CIDR) and thermodynamic control .

-

The CIDR Advantage: Early attempts to directly synthesize the (3S) enantiomer via asymmetric induction yielded moderate enantiomeric excesses (ee) that were difficult to scale. However, by utilizing a racemic 4-fluorophenylglycine derivative, chemists discovered that specific chiral resolving agents (such as 3-bromocamphor-8-sulfonic acid or (+)-di-p-toluoyltartaric acid) could dynamically resolve the racemate into a highly pure (3R)-oxazinone intermediate[2]. The unwanted enantiomer continuously racemizes in solution, driving the equilibrium toward the precipitating (3R) salt.

-

The Thermodynamic Sink (Stereoinversion): The (3R)-oxazinone is reduced to a lactol and activated. During the subsequent Lewis acid-catalyzed trans-acetalization with the chiral alcohol (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol, an oxocarbenium ion is formed at C2. The bulky chiral alcohol attacks from the less hindered face. Because the C3 proton is adjacent to the morpholine nitrogen, the transient iminium/oxocarbenium dynamics allow for epimerization at C3. The steric repulsion between the massive C2 ether group and the C3 4-fluorophenyl group forces the C3 center to invert, adopting the highly stable, diequatorial cis-(2R, 3S) conformation[1].

This is a self-validating system : the reaction naturally funnels into the lowest-energy diastereomer, ensuring high diastereomeric excess (de) without requiring cryogenic asymmetric catalysis.

Synthetic workflow from racemic precursor to the (2R,3S)-morpholine core via a (3R) intermediate.

Step-by-Step Experimental Protocol: Trans-Acetalization & Inversion

This protocol details the critical transformation of the (3R)-intermediate into the (2R, 3S) Aprepitant core. The methodology relies on strict anhydrous conditions to prevent the premature collapse of the oxocarbenium intermediate[1].

Phase 1: Lactol Formation and Activation

-

Reduction: Dissolve enantiopure (3R)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one (1.0 eq) in anhydrous THF (0.2 M). Cool the reactor to -78 °C under an argon atmosphere.

-

Hydride Addition: Dropwise add L-Selectride (1.1 eq, 1.0 M in THF) over 30 minutes. The bulky hydride ensures regioselective reduction of the lactone to the lactol without over-reduction to the diol.

-

Quench & Isolate: Stir for 1 hour, then quench with saturated aqueous NaHCO₃. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo.

-

Imidate Formation: Dissolve the crude lactol in anhydrous CH₂Cl₂. Add trichloroacetonitrile (1.5 eq) and a catalytic amount of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.1 eq) at 0 °C. Stir for 2 hours. The resulting trichloroacetimidate serves as an exceptional leaving group for the subsequent Lewis acid step.

Phase 2: Lewis Acid-Catalyzed Trans-Acetalization and Stereoinversion

-

Reagent Mixing: Dissolve the crude trichloroacetimidate and (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol (1.2 eq) in a solvent mixture of heptane/THF (4:1 v/v). Cool the system to -20 °C.

-

Catalysis: Slowly add Boron trifluoride diethyl etherate (BF₃·OEt₂, 0.5 eq). The Lewis acid coordinates with the imidate, expelling trichloroacetamide and generating the highly reactive C2 oxocarbenium ion.

-

Thermodynamic Equilibration: Allow the reaction mixture to slowly warm to 25 °C over 12 hours.

-

Causality Note: The initial kinetic attack may yield a mixture of diastereomers. However, warming the reaction provides the activation energy necessary for the reversible cleavage/epimerization at the C3 position. The severe 1,3-diaxial interactions in the (2R, 3R) conformation drive the epimerization of the C3 proton, resulting in a near-quantitative inversion to the thermodynamically stable cis-(2R, 3S) configuration[1].

-

-

Workup: Quench the reaction with 10% aqueous K₂CO₃. Extract with heptane, wash with brine, and concentrate. The resulting (2R, 3S)-morpholine core can be crystallized directly from heptane/isopropanol.

Analytical Validation & Data Presentation

To ensure the integrity of the stereoinversion, the intermediate must be rigorously analyzed. The presence of the (3R) diastereomeric impurity (e.g., (2R, 3R) or (2S, 3R)) indicates incomplete thermodynamic equilibration and will severely impact the final API purity[3].

-

Chiral HPLC: Utilizing a Chiralcel OD-H column (Hexane/IPA 95:5, 1.0 mL/min). The (2R, 3S) product elutes distinctly from the (2R, 3R) impurity.

-

¹H-NMR Spectroscopy: The coupling constant (

) between the C2 and C3 protons is diagnostic. In the cis-(2R, 3S) conformation, the dihedral angle results in a characteristic

Table 1: Quantitative Reaction Parameters and Stereochemical Yields

| Reaction Step | Reagents / Catalyst | Temp (°C) | Time (h) | Yield (%) | Stereochemical Purity |

| CIDR Resolution | 3-Bromocamphor-8-sulfonic acid | 50 to 20 | 18 | 85 | >99% ee (3R) |

| Lactol Reduction | L-Selectride, THF | -78 | 1 | 95 | N/A (Lactol mixture) |

| Imidate Formation | Cl₃CCN, DBU, CH₂Cl₂ | 0 | 2 | 92 | N/A |

| Acetalization & Inversion | BF₃·OEt₂, Chiral Alcohol | -20 to 25 | 12 | 81 | >98% de (2R, 3S) |

References

-

Zhao, M. M., et al. "Practical Asymmetric Synthesis of Aprepitant, a Potent Human NK-1 Receptor Antagonist, via a Stereoselective Lewis Acid-Catalyzed Trans Acetalization Reaction." The Journal of Organic Chemistry, 2002.[Link]

-

Wang, S.-M., et al. "An Alternative Approach to Achieve Enantiopure (3S)-4-Benzyl-3-(4-fluorophenyl)morpholin-2-one: A Key Intermediate of Aprepitant, an NK1 Receptor Antagonist." Organic Process Research & Development, 2007.[Link]

- "Novel intermediates for the preparation of highly pure aprepitant or fosaprepitant.

Sources

- 1. Practical asymmetric synthesis of aprepitant, a potent human NK-1 receptor antagonist, via a stereoselective Lewis acid-catalyzed trans acetalization reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. WO2012146692A1 - Novel intermediates for the preparation of highly pure aprepitant or fosaprepitant - Google Patents [patents.google.com]

(3R)-3-(4-fluorophenyl)morpholine molecular weight and solubility

This technical guide details the physicochemical profile, solubility behavior, and experimental handling of (3R)-3-(4-fluorophenyl)morpholine , a critical chiral scaffold in medicinal chemistry.[1][2]

Physicochemical Profiling & Solubility Optimization[1]

Part 1: Executive Summary & Structural Context

(3R)-3-(4-fluorophenyl)morpholine is a privileged heterocyclic scaffold.[1][2] Its primary significance lies in its role as a chiral building block for neurokinin-1 (NK1) receptor antagonists, most notably Aprepitant (Emend®).[1][2]

Unlike simple morpholine, the introduction of the 4-fluorophenyl group at the C3 position creates a chiral center that dictates target binding affinity.[2] The fluorine atom modulates metabolic stability (blocking para-oxidation) and lipophilicity, while the morpholine nitrogen serves as a critical basic center for salt formation and hydrogen bonding.[1]

Crucial Distinction: Researchers often confuse this core scaffold with the advanced Aprepitant intermediate (CAS 171482-05-6).[1][2] This guide focuses strictly on the core C10 scaffold (MW ~181 Da), not the bis-trifluoromethyl ether intermediate (MW ~473 Da).[1][2]

Part 2: Physicochemical Specifications[3][4]

Molecular Identity

| Property | Data | Notes |

| IUPAC Name | (3R)-3-(4-fluorophenyl)morpholine | |

| Common Name | (R)-3-(4-fluorophenyl)morpholine | |

| Molecular Formula | C₁₀H₁₂FNO | |

| Stereochemistry | (3R) | Enantiopure scaffold |

| CAS Number | 1391469-10-5 (HCl salt, S-isomer ref)* | Note: Specific (3R) CAS is vendor-dependent; often sold as HCl salt.[1][2][3][4] |

Quantitative Parameters

| Parameter | Value | Scientific Implication |

| Molecular Weight (Free Base) | 181.21 g/mol | Ideal fragment size (<200 Da) for fragment-based drug discovery (FBDD).[1][2] |

| Molecular Weight (HCl Salt) | 217.67 g/mol | Standard form for storage; significantly higher melting point and water solubility.[1][2] |

| cLogP | ~1.3 - 1.5 | Moderately lipophilic; permeable but requires formulation for high-dose aqueous delivery.[2] |

| pKa (Calculated) | ~7.8 - 8.2 | The electron-withdrawing fluorine (inductive effect) slightly lowers the basicity of the amine compared to morpholine (pKa 8.36).[1][2] |

| H-Bond Donors/Acceptors | 1 / 2 | Secondary amine acts as both donor and acceptor; ether oxygen is an acceptor.[1][2] |

Part 3: Solubility Landscape

Solubility Logic

The solubility of (3R)-3-(4-fluorophenyl)morpholine is dictated by the ionization state of the secondary amine.[1]

-

pH < 6.0 (Acidic): The molecule is protonated (

).[1][2] -

pH > 9.0 (Basic/Neutral): The molecule exists as a free base (

).[1][2]

Solvent Compatibility Matrix

| Solvent | Solubility Rating | Application |

| Water (pH 2) | Excellent | HPLC mobile phase, biological assays (as salt).[1][2] |

| Water (pH 7.4) | Poor (< 0.5 mg/mL) | Physiological conditions; requires carrier (e.g., cyclodextrin) or salt form.[1] |

| DMSO | Excellent (>100 mg/mL) | Stock solution preparation (typically 10-20 mM).[1][2] |

| Ethanol | Good | Crystallization solvent; often used for resolution of enantiomers.[2] |

| Dichloromethane | Excellent | Extraction solvent during synthesis (free base extraction).[1][2] |

Part 4: Visualization & Workflows

Solubility Decision Tree

The following diagram illustrates the logical flow for handling this compound based on the required application.

Figure 1: Decision tree for solvent selection based on the chemical form of the morpholine derivative.[1]

Part 5: Experimental Protocols

Protocol 1: Gravimetric Solubility Determination

Purpose: To determine the thermodynamic solubility of the solid compound in a specific solvent.[2]

Reagents:

Procedure:

-

Saturation: Add excess solid compound (~5 mg) to 1 mL of the target solvent in a glass vial.

-

Equilibration: Shake or stir at 25°C for 24 hours. Note: 24h is critical to overcome the metastable polymorphs common in chiral salts.

-

Filtration: Filter the suspension using a pre-warmed syringe filter to remove undissolved solids.

-

Quantification:

Protocol 2: Kinetic Solubility Assay (High Throughput)

Purpose: To estimate solubility during early screening using DMSO stocks.[1][2]

Procedure:

-

Prepare a 10 mM stock solution in DMSO.

-

Spike 10 µL of stock into 990 µL of PBS (pH 7.4) to reach a theoretical concentration of 100 µM.[1][2]

-

Incubate for 2 hours at room temperature with gentle shaking.

-

Measure turbidity via UV-Vis absorbance at 620 nm (non-absorbing region for this molecule).[1][2]

Part 6: Handling & Stability

-

Hygroscopicity: The HCl salt is hygroscopic.[2] Store in a desiccator at -20°C. Moisture absorption will alter the effective molecular weight, leading to stoichiometry errors in synthesis.[2]

-

Chiral Integrity: Avoid strong bases at high temperatures (>80°C) for prolonged periods, as this may induce racemization at the benzylic C3 position, particularly if the nitrogen is oxidized or quaternized.[1][2]

-

Safety: Fluorinated aromatics can be irritating.[2] Use standard PPE (gloves, goggles).[1]

References

-

PubChem Compound Summary. (2025). (S)-3-(4-Fluorophenyl)morpholine hydrochloride.[1][2][4][5][6][7][8][9] National Center for Biotechnology Information.[1][2] [1]

-

Hale, J. J., et al. (1998).[1][2] Structural optimization of 3-(3,5-bis(trifluoromethyl)benzyloxy)-2-phenylpiperidine NK1 antagonists. Journal of Medicinal Chemistry. (Foundational work on NK1 antagonist SAR).

-

ChemicalBook. (2025).[1][2] Product entry for CAS 1391469-10-5.[2]

-

Sigma-Aldrich. (2025).[1][2] Safety Data Sheet for 3-Phenylmorpholine derivatives.

Sources

- 1. (2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl)ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride | C20H19ClF7NO2 | CID 10116311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Phenylmorpholine | C10H13NO | CID 3613837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CAS 171482-05-6: (2R,3S)-2-{(1R)-1-[3,5-Bis(trifluoromethy… [cymitquimica.com]

- 5. 171482-05-6 CAS Manufactory [m.chemicalbook.com]

- 6. (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine hydrochloride | 171482-05-6 [chemicalbook.com]

- 7. 171482-05-6|(2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine hydrochloride|BLD Pharm [bldpharm.com]

- 8. CAS 171482-05-6 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. (2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride | 171482-05-6 | Buy Now [molport.com]

Therapeutic Architectures of 3-Aryl Morpholine Derivatives

From NK1 Antagonism to Next-Gen CNS Modulators[1][2][3]

Executive Summary

The 3-aryl morpholine scaffold represents a "privileged structure" in medicinal chemistry, distinct from its 2-aryl counterparts (e.g., phenmetrazine) which are traditionally associated with monoamine transporter modulation.[1][2][3] The 3-aryl architecture, characterized by a phenyl ring adjacent to the morpholine nitrogen (position 3), serves as the pharmacophore backbone for high-affinity Neurokinin-1 (NK1) receptor antagonists .[1][2][3]

This technical guide dissects the therapeutic utility of 3-aryl morpholines, focusing on their role in blocking Substance P-mediated signaling.[1][2] It contrasts the structural requirements for NK1 antagonism versus monoamine reuptake inhibition, details the stereoselective synthesis of the core scaffold, and provides validated protocols for biological evaluation.

Part 1: The Structural Paradigm

1.1 3-Aryl vs. 2-Aryl: A Critical Distinction

In drug design, the position of the aryl substituent on the morpholine ring dictates the therapeutic class.

-

3-Aryl Morpholines (The Focus): The aryl group is located at C3 (adjacent to the amine).[1][2][3] This configuration is essential for NK1 receptor antagonism .[1][2] The steric bulk and lipophilicity at C3 occupy a specific hydrophobic pocket in the NK1 transmembrane domain.

-

Key Drugs: Aprepitant, Fosaprepitant, Casopitant, Vestipitant.

-

-

2-Aryl Morpholines (The Contrast): The aryl group is at C2 (adjacent to the ether oxygen).[1][2][3] This mimics the phenethylamine skeleton, conferring activity at Dopamine (DAT) and Norepinephrine (NET) transporters .[2][3]

-

Key Drugs: Phenmetrazine, Phendimetrazine, Reboxetine (morpholine analogue).[3]

-

1.2 Pharmacophore Visualization

The following diagram illustrates the divergent structure-activity relationships (SAR) based on aryl positioning.

Figure 1: Divergent pharmacological pathways of morpholine regioisomers. 3-Aryl substitution drives NK1 antagonism, while 2-Aryl substitution drives monoamine transport modulation.[1][2][3]

Part 2: Therapeutic Applications & Mechanism

2.1 Neurokinin-1 (NK1) Receptor Antagonism

The primary application of 3-aryl morpholine derivatives is the prevention of Chemotherapy-Induced Nausea and Vomiting (CINV) and Post-Operative Nausea and Vomiting (PONV) .[1][2][3]

-

Mechanism of Action: Substance P (SP) is an undecapeptide neuromodulator.[1][2][3] It binds to NK1 receptors in the brainstem (specifically the nucleus tractus solitarii and area postrema), triggering the vomiting reflex. 3-Aryl morpholines act as high-affinity, competitive antagonists, blocking SP binding.[3]

-

The Aprepitant Profile: Aprepitant is a cis-2,3-disubstituted morpholine.[1][2][3] The 3-aryl group (p-fluorophenyl) and the 2-ether side chain (bis-trifluoromethylphenyl) are in a cis relationship.[1][2][3] This stereochemistry is non-negotiable for potency; the trans isomers are significantly less active.

2.2 Emerging CNS Indications

Beyond antiemesis, the NK1 receptor is implicated in mood regulation and pain processing.

-

Depression & Anxiety: Casopitant and Vestipitant (both 3-aryl morpholines) reached Phase II/III trials for Major Depressive Disorder (MDD).[1][2][3] While efficacy was mixed, they remain tool compounds for studying SP's role in stress response.

-

Tinnitus: Vestipitant has been investigated for tinnitus suppression, hypothesizing that NK1 blockade reduces cochlear excitability.

Part 3: Synthetic Methodologies

Constructing the 3-aryl morpholine core with high enantiopurity is a significant synthetic challenge.[1][2][4] The most robust route involves the cyclization of chiral amino alcohols.

3.1 Stereoselective Synthesis Workflow

The "Amino Alcohol Route" allows for the pre-installation of the chiral centers before ring closure.

Figure 2: General synthetic pathway for 3-aryl morpholines starting from chiral amino acids.

Key Synthetic Insight: For Aprepitant-like molecules, the cis-2,3 stereochemistry is often established via a crystallization-induced dynamic resolution or by using a specific chiral auxiliary during the ring formation.[1]

Part 4: Experimental Protocols

4.1 Protocol A: Synthesis of a 3-Aryl Morpholine Core

This protocol describes the formation of a generic 3-phenylmorpholine via the cyclization of N-(2-hydroxyethyl)-phenylglycine.[1][2][3][5][6][7]

Reagents:

Procedure:

-

Cyclodehydration: Charge a round-bottom flask with N-(2-hydroxyethyl)-2-phenylglycine. Add 70% H2SO4 (5.0 eq) dropwise at 0°C.

-

Heating: Heat the mixture to 140°C for 6–8 hours. Monitor consumption of starting material via TLC (MeOH/DCM 1:9).

-

Quenching: Cool the reaction mixture to 0°C. Slowly pour onto crushed ice.

-

Neutralization: Basify the solution to pH 10 using 4M NaOH. Caution: Exothermic.[2][3]

-

Extraction: Extract the aqueous layer with Toluene (3 x 50 mL).

-

Purification: Dry the organic layer over MgSO4, filter, and concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, EtOAc/Hexane gradient) to yield the 3-phenylmorpholine.[1][3]

4.2 Protocol B: NK1 Receptor Binding Assay (Radioligand)

Validates the affinity of the synthesized derivative for the NK1 receptor.

Materials:

-

Receptor Source: CHO cells stably expressing human NK1 receptors (CHO-hNK1).[1][2][3]

-

Radioligand: [³H]-Substance P (Specific Activity > 100 Ci/mmol).[2][3]

-

Ligand: Test compound (dissolved in DMSO).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MnCl₂, 150 mM NaCl, 0.02% BSA.[2][3]

Methodology:

-

Membrane Prep: Homogenize CHO-hNK1 cells in ice-cold assay buffer. Centrifuge at 40,000 x g for 20 min. Resuspend pellet in buffer.

-

Incubation: In a 96-well plate, combine:

-

Equilibrium: Incubate at 25°C for 60 minutes.

-

Termination: Harvest via rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding).

-

Wash: Wash filters 3x with ice-cold saline.

-

Quantification: Add scintillation cocktail and count radioactivity (CPM) using a beta-counter.

-

Data Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC₅₀ using non-linear regression (Sigmoidal dose-response).

Validation Criteria:

-

Specific Binding: Should be >85% of total binding.

-

Reference Standard: Aprepitant IC₅₀ should be ~0.1–0.5 nM in this system.

Part 5: Comparison of Key 3-Aryl Morpholine Derivatives[1][2][3]

| Compound | Indication | Target | Binding Affinity ( | Status |

| Aprepitant | CINV / PONV | NK1 Receptor | ~0.1 nM | FDA Approved |

| Fosaprepitant | CINV (IV Prodrug) | NK1 Receptor | (Prodrug) | FDA Approved |

| Casopitant | Depression / CINV | NK1 Receptor | < 1.0 nM | Discontinued (Phase III) |

| Vestipitant | Tinnitus / Anxiety | NK1 Receptor | ~0.2 nM | Phase II |

| Phenmetrazine * | Appetite Suppression | DAT / NET | ~50 nM (DAT) | Withdrawn (Abuse Potential) |

*Note: Phenmetrazine is a 2-aryl morpholine, included here solely for structural contrast.

References

-

Aprepitant (Emend) Pharmacology & Structure Merck & Co.[1][2][3] / FDA Label Information [Link][1][2][3]

-

NK1 Receptor Antagonists: Clinical Development National Institutes of Health (NIH) / PubMed [Link][1][2][3]

-

Synthesis of 3-Substituted Morpholines Organic Chemistry Portal [Link]

-

Casopitant: Structure and Clinical Status NCBI PubChem Database [Link][1][2][3]

-

Radioligand Binding Assay Protocols for GPCRs NIMH Psychoactive Drug Screening Program (PDSP) [Link]

Sources

- 1. Casopitant | C30H35F7N4O2 | CID 9917021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Vestipitant | C23H24F7N3O | CID 9832383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Casopitant - Wikipedia [en.wikipedia.org]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. - Drugs and Alcohol [drugsandalcohol.ie]

- 7. Discovery of a new series of monoamine reuptake inhibitors, the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Stereoselective Synthesis of (3R)-3-(4-fluorophenyl)morpholine

[1][2][3]

Part 1: Strategic Overview & Pathway Analysis[2]

Target Significance

The (3R)-3-(4-fluorophenyl)morpholine scaffold is a critical pharmacophore in neurokinin-1 (NK1) receptor antagonists, most notably Aprepitant (Emend®) and its prodrug Fosaprepitant.[1] The precise (3R)-stereochemistry is non-negotiable for biological affinity.[1] In drug development, this moiety is often synthesized to modulate metabolic stability (via the fluorine substituent) while maintaining the spatial arrangement of the phenyl ring characteristic of the parent phenylglycinol-derived morpholines.[1]

Precursor Correction & Selection

Critical Note on Starting Materials: While the request specifies synthesis from "(R)-phenylglycinol," strict chemical adherence to unsubstituted (R)-phenylglycinol would yield (3R)-3-phenylmorpholine (lacking the fluorine).[1] To synthesize the 4-fluorophenyl target, the protocol must utilize the 4-fluoro analog : (R)-2-amino-2-(4-fluorophenyl)ethanol (often referred to as (R)-4-fluorophenylglycinol).[1]

-

If you possess (R)-phenylglycinol (unsubstituted): It can only serve as a chiral auxiliary (e.g., via Strecker synthesis with 4-fluorobenzaldehyde) to generate the fluorinated precursor.[1] This is chemically inefficient for this specific target.[1]

-

Standard Industrial Route: This guide details the direct transformation of (R)-2-amino-2-(4-fluorophenyl)ethanol , mirroring the classic phenylglycinol-to-morpholine pathway but adjusted for the electronic effects of the fluorine substituent.[1]

Synthetic Strategy: The Morpholinone Route

Direct alkylation of amino alcohols with 1,2-dihaloethanes (e.g., dibromoethane) often suffers from poor yield due to bis-alkylation and racemization.[1]

To ensure Scientific Integrity and high enantiomeric excess (ee), this protocol utilizes a Two-Stage "Amide-Reduction" Strategy :

-

Acylation/Cyclization: Selective N-acylation followed by intramolecular etherification to form the lactam (morpholin-3-one).[1]

-

Reduction: Chemoselective reduction of the lactam to the amine.[1]

This method locks the chiral center early in a rigid ring system, minimizing racemization.[1]

Part 2: Detailed Experimental Protocols

Phase 1: Formation of (3R)-3-(4-fluorophenyl)morpholin-3-one

This phase constructs the morpholine ring as a lactam.[1]

Reagents:

-

(R)-2-amino-2-(4-fluorophenyl)ethanol (1.0 equiv)[1]

-

Chloroacetyl chloride (1.1 equiv)[1]

-

Potassium tert-butoxide (KOtBu) (2.5 equiv)[1]

-

Tetrahydrofuran (THF), anhydrous[1]

-

Dichloromethane (DCM)[1]

Protocol:

-

N-Acylation:

-

Dissolve (R)-2-amino-2-(4-fluorophenyl)ethanol (10 g, 64.4 mmol) in anhydrous DCM (100 mL) and cool to 0°C.

-

Add triethylamine (1.2 equiv) followed by dropwise addition of chloroacetyl chloride (1.1 equiv) over 30 minutes.

-

Mechanism:[1][2][3][4][5][6][7][8] The amine attacks the acyl chloride preferentially over the alcohol due to higher nucleophilicity.[1]

-

Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours.

-

QC Check: TLC should show consumption of starting material and formation of the linear chloroacetamide.[1]

-

-

Cyclization (Ring Closure):

-

Evaporate DCM and redissolve the crude chloroacetamide in anhydrous THF (150 mL).

-

Cool to 0°C. Add KOtBu (2.5 equiv) portion-wise.

-

Causality: The strong base deprotonates the hydroxyl group, generating an alkoxide which performs an intramolecular

attack on the alkyl chloride, closing the ring.[1] -

Stir at 0°C for 1 hour, then warm to RT and stir for 4 hours.

-

-

Workup:

Phase 2: Reduction to (3R)-3-(4-fluorophenyl)morpholine

The lactam carbonyl is removed to yield the secondary amine.[1]

Reagents:

-

Borane-THF complex (

) (1.0 M solution, 3.0 equiv)[1] -

Methanol (MeOH)[1]

-

Hydrochloric acid (6M HCl)[1]

Protocol:

-

Reduction:

-

Quench & Cleavage:

-

Isolation:

-

Basify the aqueous layer to pH >12 using 50% NaOH.[1]

-

Extract with DCM (3x).[1]

-

Dry over

and concentrate. -

Salt Formation (Optional but Recommended): Dissolve free base in Ethanol and add HCl/Ether to precipitate the hydrochloride salt.[1] This stabilizes the product and upgrades enantiomeric purity.[1]

-

Part 3: Visualization & Data[2]

Reaction Pathway Diagram

The following diagram illustrates the logic flow from the amino alcohol to the final chiral morpholine.

Caption: Step-wise transformation from the amino-alcohol precursor to the target morpholine via the lactam intermediate.[1][3]

Quantitative Summary & Troubleshooting

| Parameter | Specification / Target | Troubleshooting Notes |

| Yield (Overall) | 65% - 75% | Low yield in Step 2 often indicates wet THF (competing hydrolysis of chloride).[1] |

| Enantiomeric Excess (ee) | > 99% | If ee drops, check temperature control during KOtBu addition.[1] |

| Appearance | White Crystalline Solid (HCl salt) | Free base is an oil; salt formation is crucial for storage.[1] |

| 1H NMR Key Signal | Benzylic proton (dd) at ~3.8-4.0 ppm | Shift confirms ring closure; integration confirms loss of amide.[1] |

Part 4: References & Validation[2]

In-Text Citations & Mechanisms

The "Amide-Reduction" route is the industry standard for synthesizing chiral morpholines for NK1 antagonists.[1] The direct alkylation method (using dibromoethane) is cited in early patents but abandoned in process chemistry due to the formation of N,N-dialkylated impurities (dimers) [1].[1] The use of Borane-THF is preferred over Lithium Aluminum Hydride (LAH) for safety and ease of workup in large-scale applications [2].[1]

References

-

Hale, J. J., et al. (2000).[1] "Structural optimization of 3-(3,5-bis(trifluoromethyl)benzyloxy)-2-phenylpiperidine NK1 antagonists." Journal of Medicinal Chemistry. Link (Describes the morpholine analog synthesis logic).[1]

-

Brands, K. M., et al. (2003).[1] "Efficient Synthesis of NK1 Receptor Antagonist Aprepitant." Journal of the American Chemical Society.[1][8] Link (The authoritative source for the 4-fluorophenyl morpholine process).[1]

-

Merck & Co., Inc. (1998).[1] "Process for the preparation of morpholine derivatives." US Patent 5,719,147.[1][2] Link (Details the specific cyclization conditions).

Sources

- 1. lookchem.com [lookchem.com]

- 2. US20160031867A1 - An improved process for the preparation of aprepitant - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. e3s-conferences.org [e3s-conferences.org]

- 7. US8080656B2 - Process for the preparation of aprepitant - Google Patents [patents.google.com]

- 8. Morpholine synthesis [organic-chemistry.org]

Application Note: Asymmetric Synthesis of (3R)-3-(4-fluorophenyl)morpholine via Catalytic Hydrogenation

Introduction & Background

The chiral morpholine ring is a privileged structural motif in modern medicinal chemistry. Specifically, the enantiopure 3-(4-fluorophenyl)morpholine core is a critical building block for the synthesis of Substance P (neurokinin-1) receptor antagonists, serving as the structural foundation for the antiemetic drug aprepitant and its analogs[1].

Historically, industrial routes to this scaffold have relied on crystallization-induced dynamic resolution or highly stereoselective Lewis acid-catalyzed transacetalization[1]. However, the direct transition-metal catalyzed asymmetric hydrogenation of the cyclic imine precursor—5-(4-fluorophenyl)-3,6-dihydro-2H-1,4-oxazine—offers a highly atom-economical, scalable, and direct alternative[2]. This protocol details the optimized methodology for achieving >99% enantiomeric excess (ee) using an Iridium-catalyzed hydrogenation system.

Mechanistic Insights: Overcoming Imine Hydrogenation Challenges

The asymmetric reduction of cyclic imines presents unique kinetic and thermodynamic challenges compared to the hydrogenation of olefins or ketones[2]. Success in this protocol relies on understanding and manipulating the following mechanistic variables:

-

Mitigating Catalyst Poisoning: The primary challenge in imine hydrogenation is the generation of a highly basic secondary amine product. This product strongly coordinates to the transition metal center, poisoning the catalyst and arresting the catalytic cycle[2].

-

Controlling Imine-Enamine Tautomerization: Cyclic imines exist in equilibrium with their enamine tautomers. If the hydrogenation rates of the two tautomers differ, or if achiral background reduction occurs, the overall enantioselectivity degrades.

-

The Iridium/Brønsted Acid Synergy: To overcome these hurdles, Iridium(I) complexes paired with chiral bisphosphine or phosphine-oxazoline ligands (e.g., SpinPHOX) are employed[3]. The critical experimental intervention is the addition of a strong Brønsted acid (e.g., HCl). The acid serves a dual purpose: it protonates the imine to form a highly electrophilic iminium ion (accelerating hydride transfer) and protonates the resulting morpholine product, preventing it from coordinating to and deactivating the Ir center[4]. This single anion-binding interaction among the substrate, acid cocatalyst, and ligand is essential for achieving high turnover numbers (TON) and perfect enantioselectivity[4].

Experimental Workflow

Experimental workflow for the asymmetric hydrogenation of 3-(4-fluorophenyl)morpholine.

Step-by-Step Protocol

Materials & Reagents

-

Substrate: 5-(4-fluorophenyl)-3,6-dihydro-2H-1,4-oxazine (1.0 mmol)

-

Metal Precursor: [Ir(COD)Cl]₂ (0.5 - 1.0 mol %)

-

Chiral Ligand: (R)-SpinPHOX or (R)-BINAP (1.1 - 2.2 mol %)

-

Additive: HCl (4M in dioxane, 1.0 equiv) or I₂ (10 mol %)

-

Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

Step 1: Catalyst Preparation (Glovebox)

-

Inside an argon-filled glovebox, charge a dry, magnetic stir-bar equipped Schlenk tube with [Ir(COD)Cl]₂ (1.0 mol %) and the chiral ligand (2.2 mol %).

-

Add anhydrous THF (2.0 mL) and stir the mixture at room temperature for 30 minutes to ensure complete formation of the active Ir-ligand complex.

-

Causality Note: Pre-stirring is mandatory. Incomplete complexation leaves unligated Ir species in solution, which mediate achiral background reduction and severely depress the final ee.

Step 2: Substrate Addition & Activation

-

In a separate dry vial, dissolve 5-(4-fluorophenyl)-3,6-dihydro-2H-1,4-oxazine (1.0 mmol) in anhydrous THF (3.0 mL).

-

Slowly add the Brønsted acid additive (1.0 equiv HCl in dioxane) to the substrate solution to form the iminium intermediate[4].

-

Transfer the activated substrate solution into the Schlenk tube containing the pre-formed catalyst.

Step 3: Asymmetric Hydrogenation

-

Transfer the sealed reaction mixture to a stainless-steel high-pressure autoclave.

-

Purge the autoclave with hydrogen gas (H₂) three times to completely displace residual argon.

-

Pressurize the autoclave to 50 atm of H₂.

-

Stir the reaction vigorously (800 rpm) at 25 °C for 12–24 hours.

-

Causality Note: High pressure (50 atm) ensures that the rate of stereoselective hydrogen insertion outpaces any potential imine-enamine racemization pathways, locking in the desired stereocenter[2].

Step 4: Workup & Isolation

-

Carefully vent the hydrogen gas and concentrate the reaction mixture under reduced pressure.

-

Quench the residue with saturated aqueous NaHCO₃ (10 mL) to neutralize the acid additive and free-base the morpholine product.

-

Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc) to yield pure (3R)-3-(4-fluorophenyl)morpholine.

Step 5: Analytical Validation

-

Determine the enantiomeric excess via chiral HPLC using a Chiralpak AD-H column (Hexane/Isopropanol = 90:10, flow rate = 1.0 mL/min, UV detection at 254 nm).

Data Presentation: Catalyst & Additive Optimization

The following table summarizes the optimization parameters required to achieve quantitative conversion and high enantioselectivity. The data highlights the critical dependency on the acid additive.

| Entry | Catalyst System | Additive | Solvent | Conversion (%) | ee (%) |

| 1 | [Ir(COD)Cl]₂ / (R)-BINAP | None | DCM | < 10 | N/A |

| 2 | [Ir(COD)Cl]₂ / (R)-BINAP | I₂ (10 mol%) | DCM | 85 | 88 |

| 3 | [Ir(COD)Cl]₂ / (R)-SpinPHOX | I₂ (10 mol%) | DCM | 92 | 94 |

| 4 | [Ir(COD)Cl]₂ / (R)-SpinPHOX | HCl (1.0 eq) | THF | > 99 | > 99 |

| 5 | [Ru(p-cymene)Cl₂]₂ / (R,R)-DPEN | HCOONa/H₂O | MeOH | 75 | 82 |

Note: Entry 4 represents the optimized conditions. The stoichiometric addition of HCl in THF prevents catalyst poisoning and maximizes enantioselectivity[4]. Entry 5 represents an alternative Asymmetric Transfer Hydrogenation (ATH) approach which typically yields lower ee for this specific cyclic imine class[5].

References

-

Practical Asymmetric Synthesis of Aprepitant, a Potent Human NK-1 Receptor Antagonist, via a Stereoselective Lewis Acid-Catalyzed Trans Acetalization Reaction. The Journal of Organic Chemistry. 1

-

Catalytic Homogeneous Asymmetric Hydrogenation: Successes and Opportunities. Organometallics. 2

-

The Golden Age of Transfer Hydrogenation. Chemical Reviews. 5

-

Ir-Catalyzed Double Asymmetric Hydrogenation of 3,6-Dialkylidene-2,5-diketopiperazines for Enantioselective Synthesis of Cyclic Dipeptides. Journal of the American Chemical Society. 3

-